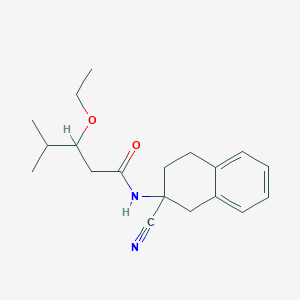

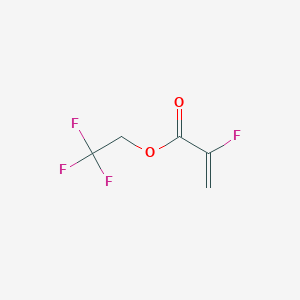

![molecular formula C13H16N2O2S2 B2897631 1-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea CAS No. 2097871-97-9](/img/structure/B2897631.png)

1-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2’-Bithiophene is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . It is a colorless solid, although commercial samples are often greenish .

Synthesis Analysis

2,2’-Bithiophene can be prepared by cross-coupling starting from 2-halo thiophenes . In a study, 2,2’-Bithiophene and thieno [3,2- b ]thiophene were polymerized separately with bis (2,3-dialkylthienyl)benzo [1,2- b :4,5- b’ ]dithiophene by Stille coupling reactions .Molecular Structure Analysis

The molecular structure of 2,2’-Bithiophene shows that the two rings are coplanar . This is unlike the situation for biphenyl .Chemical Reactions Analysis

In a study, 2,2’-Bithiophene derivatives were coupled efficiently with cyclohexylmagnesium bromide in the presence of iron, nickel, and palladium as catalysts under optimized mild reaction conditions .Physical And Chemical Properties Analysis

2,2’-Bithiophene is a colorless solid with a density of 1.44 g/cm3 . It has a melting point of 31.1 °C and a boiling point of 260 °C .Wissenschaftliche Forschungsanwendungen

Organic Electronics

The bithiophene unit is a critical component in the field of organic electronics due to its excellent electrical properties and stability. “1-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea” can be utilized in the development of organic field-effect transistors (OFETs) , which are essential for creating flexible and low-cost electronic devices . The compound’s structure allows for fine-tuning of the electronic properties, making it suitable for various applications within this field.

Photovoltaic Materials

In the realm of solar energy, bithiophene derivatives are known for their use in organic photovoltaic cells (OPVs) . The compound could serve as a donor material in OPVs, contributing to the absorption of sunlight and the conversion of solar energy into electricity. Its molecular structure can be engineered to optimize light absorption and charge transport .

Organic Light-Emitting Diodes (OLEDs)

Bithiophene derivatives are also significant in the production of OLEDs. The compound’s ability to emit light when an electric current is applied makes it a potential candidate for use in OLED technology, which is used in displays for smartphones, TVs, and other devices. Its chemical structure can be modified to change the color and efficiency of the emitted light .

Catalysis

The bithiophene moiety can act as a ligand in catalytic systems. “1-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea” may find applications in catalysis, where it can facilitate various chemical reactions, including coupling and cycloaddition, by stabilizing the transition state and lowering activation energies .

Sensors

Due to its electronic properties, the compound can be used in the development of chemical sensors. Bithiophene-based sensors are capable of detecting various substances due to their sensitivity to changes in the environment, which alters their electrical properties. This compound could be tailored to detect specific chemicals or biological markers .

Pharmaceuticals

While not traditionally associated with pharmaceuticals, bithiophene derivatives have potential in this field. The compound’s structure could be explored for drug design, particularly in the development of small-molecule therapeutics that require precise electronic characteristics for their function .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-ethyl-3-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S2/c1-2-14-13(17)15-8-9(16)10-5-6-12(19-10)11-4-3-7-18-11/h3-7,9,16H,2,8H2,1H3,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZVTJCLBNAKHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC(C1=CC=C(S1)C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine](/img/structure/B2897549.png)

![3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-1,2,3-benzotriazin-4-one](/img/structure/B2897550.png)

![7-Bromobenzo[b]thiophen-2-amine](/img/structure/B2897553.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2897556.png)

![Ethyl 5-[(2-bromobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897557.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2897558.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acrylamide](/img/structure/B2897569.png)